molecular formula C9H9NO2 B064132 1-(1,2-Benzisoxazol-3-yl)ethanol CAS No. 179070-85-0

1-(1,2-Benzisoxazol-3-yl)ethanol

Cat. No. B064132
M. Wt: 163.17 g/mol
InChI Key: RRIWYNSAPMIMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Benzisoxazol-3-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzisoxazole derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-(1,2-Benzisoxazol-3-yl)ethanol is not fully understood. However, studies have shown that it can modulate several signaling pathways involved in inflammation, apoptosis, and cell proliferation. It has also been shown to enhance the activity of antioxidant enzymes and inhibit the production of reactive oxygen species.

Biochemical And Physiological Effects

1-(1,2-Benzisoxazol-3-yl)ethanol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It can also inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Additionally, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(1,2-Benzisoxazol-3-yl)ethanol in lab experiments include its high purity, low toxicity, and well-established synthesis method. However, its limited solubility in water can pose a challenge in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(1,2-Benzisoxazol-3-yl)ethanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Conclusion:
In conclusion, 1-(1,2-Benzisoxazol-3-yl)ethanol is a promising compound with potential therapeutic applications in various diseases. Its well-established synthesis method, low toxicity, and diverse biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and therapeutic applications.

Scientific Research Applications

1-(1,2-Benzisoxazol-3-yl)ethanol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

179070-85-0

Product Name

1-(1,2-Benzisoxazol-3-yl)ethanol

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(1,2-benzoxazol-3-yl)ethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3

InChI Key

RRIWYNSAPMIMPN-UHFFFAOYSA-N

SMILES

CC(C1=NOC2=CC=CC=C21)O

Canonical SMILES

CC(C1=NOC2=CC=CC=C21)O

synonyms

1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.6 g of 3-(1-acetoxyethyl)-1,2-benzisoxazole, 0.9 g of potassium hydroxide, 40 ml of ethanol and 3 ml of water is stirred for 1 h at room temperature. The reaction mixture is then concentrated under vacuum and diluted with water. This aqueous phase is extracted three times with diethyl ether, the combined ethereal extracts are then washed with a saturated solution of sodium chloride and dried over sodium sulfate, giving 1-(1,2-benzisoxazol-3-yl)ethanol as an oil having a refractive index nD20 of 1.5555.
Name
3-(1-acetoxyethyl)-1,2-benzisoxazole
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.